Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that combines the structural features of isoxazole, pyridine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Construction of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving a suitable aldehyde and an amine.
Thiophene Introduction: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole ring, leading to the formation of amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can produce hydroxylamines.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The isoxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-6-(phenyl)isoxazolo[5,4-b]pyridine-4-carboxylate: Similar structure but with a phenyl group instead of a thiophene ring.
Methyl 3-methyl-6-(furan-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate: Contains a furan ring instead of a thiophene ring.
Uniqueness
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-7-11-8(13(16)17-2)6-9(10-4-3-5-19-10)14-12(11)18-15-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRNZEXUCULYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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